Bombinin H3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La bombinine H3 est un membre de la famille des peptides antimicrobiens bombinine, qui sont isolés des sécrétions cutanées du crapaud à ventre de feu, espèce Bombina. Ces peptides sont connus pour leurs puissantes propriétés antimicrobiennes et ont été étudiés pour leurs applications thérapeutiques potentielles .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La bombinine H3 peut être synthétisée en utilisant la synthèse peptidique en phase solide (SPPS), une méthode courante pour la production de peptides. Le processus implique l’ajout séquentiel d’acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Les conditions réactionnelles comprennent généralement l’utilisation de groupes protecteurs pour empêcher les réactions secondaires indésirables et l’utilisation de réactifs de couplage pour faciliter la formation de liaisons peptidiques .

Méthodes de production industrielle

La production industrielle de la bombinine H3 implique la SPPS à grande échelle, qui peut être automatisée pour augmenter l’efficacité et le rendement. Le processus comprend des étapes de purification telles que la chromatographie liquide haute performance (HPLC) pour garantir la pureté du produit final .

Analyse Des Réactions Chimiques

Types de réactions

La bombinine H3 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut se produire au niveau des résidus de méthionine, conduisant à la formation de sulfoxyde de méthionine.

Réduction : Les ponts disulfure au sein du peptide peuvent être réduits en groupes thiol libres.

Substitution : Les résidus d’acides aminés peuvent être substitués pour créer des analogues ayant des propriétés différentes

Réactifs et conditions courants

Oxydation : Peroxyde d’hydrogène ou autres agents oxydants.

Réduction : Dithiothréitol (DTT) ou autres agents réducteurs.

Substitution : Dérivés d’acides aminés et réactifs de couplage

Principaux produits formés

Oxydation : Dérivés du sulfoxyde de méthionine.

Réduction : Peptides avec des groupes thiol libres.

Substitution : Peptides analogues avec des séquences d’acides aminés modifiées

Applications de la recherche scientifique

La bombinine H3 a un large éventail d’applications de recherche scientifique, notamment :

Activité antimicrobienne : Elle présente une activité antimicrobienne à large spectre contre les bactéries Gram-positives et Gram-négatives, ainsi que les champignons

Activité anticancéreuse : Des études ont montré que la bombinine H3 avait des effets cytotoxiques sur diverses lignées de cellules cancéreuses, ce qui en fait un candidat potentiel pour la thérapie anticancéreuse

Activité antivirale : La bombinine H3 s’est avérée inhiber la réplication de certains virus, notamment le virus de l’immunodéficience humaine (VIH)

Effets immunomodulateurs : Elle peut moduler la réponse immunitaire, renforçant la capacité de l’organisme à lutter contre les infections

Applications De Recherche Scientifique

Bombinin H3 has a wide range of scientific research applications, including:

Antimicrobial Activity: It exhibits broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi

Anticancer Activity: Studies have shown that this compound has cytotoxic effects on various cancer cell lines, making it a potential candidate for cancer therapy

Antiviral Activity: This compound has been found to inhibit the replication of certain viruses, including human immunodeficiency virus (HIV)

Immunomodulatory Effects: It can modulate the immune response, enhancing the body’s ability to fight infections

Mécanisme D'action

La bombinine H3 exerce ses effets principalement par la perturbation des membranes cellulaires microbiennes. Le peptide interagit avec la bicouche lipidique, provoquant la perméabilisation de la membrane et la lyse cellulaire. Ce mécanisme est facilité par la nature amphipathique du peptide, qui lui permet de s’insérer dans la membrane et de former des pores .

Comparaison Avec Des Composés Similaires

La bombinine H3 fait partie d’une famille plus large de peptides bombinine, notamment la bombinine H1, H2 et H4. Bien que tous ces peptides partagent des propriétés antimicrobiennes similaires, la bombinine H3 est unique en sa séquence d’acides aminés spécifique et en sa sélectivité plus élevée pour certaines cibles microbiennes .

Composés similaires

- Bombinine H1

- Bombinine H2

- Bombinine H4

- Peptides Maximin H

Propriétés

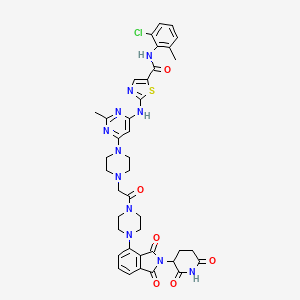

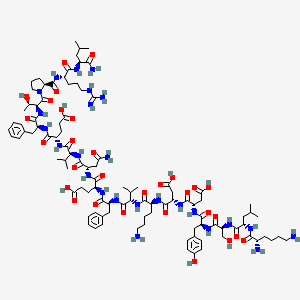

Formule moléculaire |

C90H163N23O21S |

|---|---|

Poids moléculaire |

1935.5 g/mol |

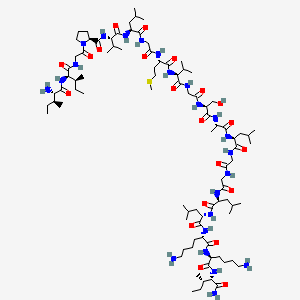

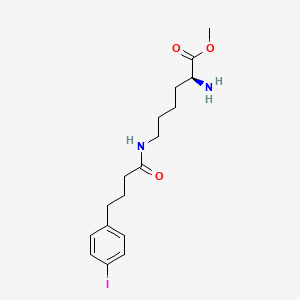

Nom IUPAC |

(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-1-[2-[[(2R,3S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C90H163N23O21S/c1-21-53(16)71(93)87(131)112-75(55(18)23-3)89(133)99-45-70(119)113-35-28-31-65(113)86(130)110-73(52(14)15)90(134)108-61(38-48(6)7)79(123)97-43-68(117)101-59(32-36-135-20)82(126)109-72(51(12)13)88(132)98-44-69(118)103-64(46-114)85(129)100-56(19)77(121)106-60(37-47(4)5)78(122)96-41-66(115)95-42-67(116)102-62(39-49(8)9)83(127)107-63(40-50(10)11)84(128)105-57(29-24-26-33-91)80(124)104-58(30-25-27-34-92)81(125)111-74(76(94)120)54(17)22-2/h47-65,71-75,114H,21-46,91-93H2,1-20H3,(H2,94,120)(H,95,115)(H,96,122)(H,97,123)(H,98,132)(H,99,133)(H,100,129)(H,101,117)(H,102,116)(H,103,118)(H,104,124)(H,105,128)(H,106,121)(H,107,127)(H,108,134)(H,109,126)(H,110,130)(H,111,125)(H,112,131)/t53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,71-,72-,73-,74-,75+/m0/s1 |

Clé InChI |

HOZAACHZLLSLOP-DIFVPEQRSA-N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)N[C@H]([C@@H](C)CC)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCSC)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N)N |

SMILES canonique |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)N)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl (6Z,15Z)-20-hydroxyicosa-6,15-dienoate](/img/structure/B12386487.png)

![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylic acid](/img/structure/B12386496.png)

![6-amino-N-[7-methoxy-8-[(3-nitrophenyl)methoxy]-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-ylidene]pyridine-3-carboxamide](/img/structure/B12386504.png)

methyl phosphate](/img/structure/B12386520.png)